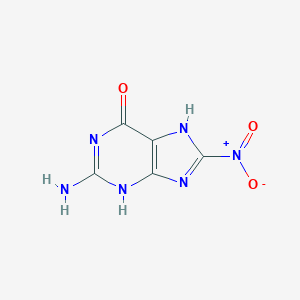

8-Nitroguanine

Overview

Description

Synthesis Analysis

The synthesis of 8-nitroguanine involves the reaction between guanyl radicals and nitrogen dioxide. Specific hydration molecules play a catalytic role in facilitating proton transfer processes, significantly lowering the energy barriers and making the reaction feasible under physiological conditions. Studies utilizing density functional theory have provided insights into the geometry optimization, transition states, and product complexes involved in the formation of 8-nitroguanine, highlighting the importance of solvent effects and specific water molecules in the reaction mechanism (Agnihotri & Mishra, 2010).

Molecular Structure Analysis

Quantum chemical investigations have explored the structural, vibrational, and electronic properties of 8-nitroguanine, providing valuable insights into its molecular configuration. The optimization of its geometry, as well as the calculation of its vibrational dynamics and electronic properties, have been carried out, revealing the compound's stability and reactivity profiles in various states (Erkoç, Erkoç, & Sepici‐Dinçel, 2009).

Chemical Reactions and Properties

8-Nitroguanine participates in critical biochemical reactions, such as its transformation into 8-oxoguanine upon reaction with the hydroxyl radical. This process is significant due to 8-oxoguanine's mutagenic and carcinogenic potential, demonstrating the reactive nature of 8-nitroguanine and its role in DNA damage pathways. Theoretical and experimental studies have provided insights into the mechanism of this transformation, highlighting the reactivity of 8-nitroguanine toward radical species (Bhattacharjee & Shukla, 2018).

Physical Properties Analysis

The formation of 8-nitroguanine is influenced by various physical conditions, such as pH and temperature. Studies have shown that its formation from guanine and peroxynitrite is maximized at around pH 8 and increases with the concentration of peroxynitrite, underscoring the influence of environmental conditions on the generation of this mutagenic compound (Yermilov et al., 1995).

Scientific Research Applications

1. Detection of 8-Nitroguanine in DNA

- Summary of the Application: 8-Nitroguanine (8-nitroG) is a major mutagenic nucleobase lesion generated by peroxynitrite during inflammation and has been used as a potential biomarker to evaluate inflammation-related carcinogenesis .

- Methods of Application: An online solid-phase extraction (SPE) LC-MS/MS method with 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) derivatization is used for a sensitive and precise measurement of 8-nitroG in DNA . Derivatization optimization revealed that an excess of MTNG is required to achieve complete derivatization in DNA hydrolysates (MTNG: 8-nitroG molar ratio of 3740:1) .

- Results or Outcomes: With the use of isotope-labeled internal standard, the detection limit was as low as 0.015 nM. Inter- and intraday imprecision was <5.0%. This method was compared to a previous direct LC-MS/MS method without derivatization. The comparison showed an excellent fit and consistency, suggesting that the present method has satisfactory effectiveness and reliability for 8-nitroG analysis .

2. Biomarker for Inflammation-Related Carcinogenesis

- Summary of the Application: 8-Nitroguanine has been postulated as a potential biomarker to evaluate the risk of inflammation-related carcinogenesis .

- Methods of Application: During inflammation, nitric oxide (NO) and reactive oxygen species (ROS) are generated from inflammatory cells and considered to play the key role in carcinogenesis. Inducible nitric oxide synthase (iNOS) catalyzes the production of NO particularly during inflammation, leading to generation of various reactive nitrogen species (RNS), such as NOx and peroxynitrite (ONOO-). RNS generated during infection with influenza viruses can mediate the formation of 8-nitroguanine, a nitrative lesion of nucleic acids, via ONOO-formation .

- Results or Outcomes: Studies have demonstrated that 8-nitroguanine is formed at the sites of carcinogenesis in humans and experimental animals. It is chemically unstable, and thus can be spontaneously released, resulting in the formation of an apurinic site. The apurinic site can form a pair with adenine during DNA synthesis, leading to G:C-to-T:A transversions .

3. Detection of 8-Nitroguanine in Urine

- Summary of the Application: 8-Nitroguanine has been detected in human urine, and this detection method can be used to study the pathogenic roles of this adduct in the etiology of cancers associated with cigarette smoking and inflammation .

- Methods of Application: The methodology developed involves the use of high-performance liquid chromatography-electrochemical detection coupled with immunoaffinity purification .

- Results or Outcomes: This is the first report to show that 8-nitroguanine is present in human urine .

4. Biomarker for Radiation Therapy

- Summary of the Application: 8-Nitroguanine has been linked to the production of reactive oxygen (ROS) and nitrative species (RNS) through which DNA damage products are generated during ionizing irradiation, a common treatment for cancer .

- Methods of Application: The study was conducted in blood serum samples collected from 33 breast cancer patients who received adjuvant radiotherapy. The detection of 8-Nitroguanine was assessed by enzyme-linked immunosorbent assay .

- Results or Outcomes: Both 8-Nitroguanine and 8-hydroxy-2-deoxyguanosine were formed during the radiation regimen. Significant correlations with radiation dose were also demonstrated by the dose-response curves of 8-Nitroguanine and 8-hydroxy-2-deoxyguanosine .

5. Detection of 8-Nitroguanine in DNA by Chemical Derivatization

- Summary of the Application: 8-Nitroguanine (8-nitroG) is a major mutagenic nucleobase lesion generated by peroxynitrite during inflammation and has been used as a potential biomarker to evaluate inflammation-related carcinogenesis .

- Methods of Application: An online solid-phase extraction (SPE) LC-MS/MS method with 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) derivatization is used for a sensitive and precise measurement of 8-nitroG in DNA . Derivatization optimization revealed that an excess of MTNG is required to achieve complete derivatization in DNA hydrolysates (MTNG: 8-nitroG molar ratio of 3740:1) .

- Results or Outcomes: With the use of isotope-labeled internal standard, the detection limit was as low as 0.015 nM. Inter- and intraday imprecision was <5.0%. This method was compared to a previous direct LC-MS/MS method without derivatization. The comparison showed an excellent fit and consistency, suggesting that the present method has satisfactory effectiveness and reliability for 8-nitroG analysis .

6. Biomarker for Inflammation-Related Carcinogenesis

- Summary of the Application: 8-Nitroguanine has been postulated as a potential biomarker to evaluate the risk of inflammation-related carcinogenesis .

- Methods of Application: During inflammation, nitric oxide (NO) and reactive oxygen species (ROS) are generated from inflammatory cells and considered to play the key role in carcinogenesis. Inducible nitric oxide synthase (iNOS) catalyzes the production of NO particularly during inflammation, leading to generation of various reactive nitrogen species (RNS), such as NOx and peroxynitrite (ONOO-). RNS generated during infection with influenza viruses can mediate the formation of 8-nitroguanine, a nitrative lesion of nucleic acids, via ONOO-formation .

- Results or Outcomes: Studies have demonstrated that 8-nitroguanine is formed at the sites of carcinogenesis in humans and experimental animals. It is chemically unstable, and thus can be spontaneously released, resulting in the formation of an apurinic site. The apurinic site can form a pair with adenine during DNA synthesis, leading to G:C-to-T:A transversions .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-amino-8-nitro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJRKNFFYAOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399445 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroguanine | |

CAS RN |

168701-80-2 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

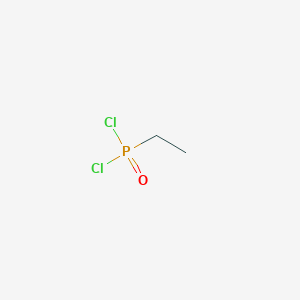

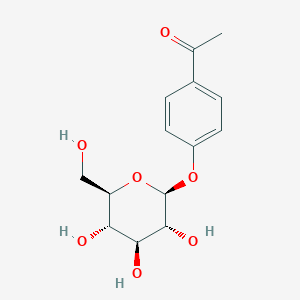

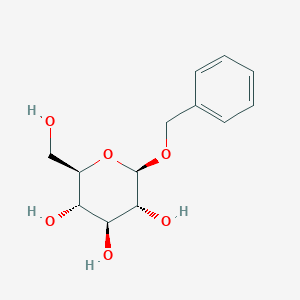

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

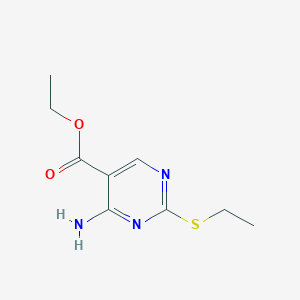

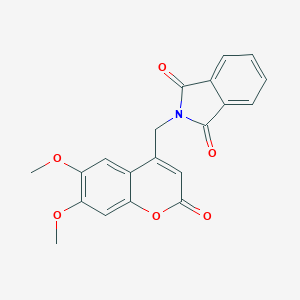

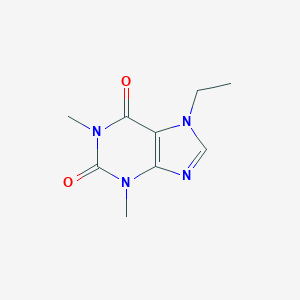

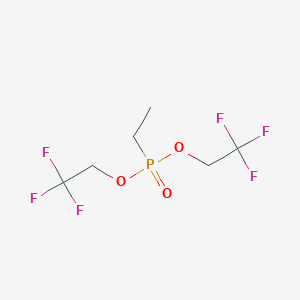

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)